molecular formula C18H19NO3 B6419847 N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2-methoxybenzamide CAS No. 1396676-85-9

N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2-methoxybenzamide

Cat. No.: B6419847
CAS No.: 1396676-85-9
M. Wt: 297.3 g/mol
InChI Key: CSZASUYBJGWWLH-UHFFFAOYSA-N
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Description

N-[(1-Hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2-methoxybenzamide is a benzamide derivative featuring a 2,3-dihydro-1H-indene scaffold substituted with a hydroxymethyl group at the 1-position and a 2-methoxybenzamide moiety.

Properties

IUPAC Name

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-22-16-9-5-3-7-14(16)17(20)19-12-18(21)11-10-13-6-2-4-8-15(13)18/h2-9,21H,10-12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZASUYBJGWWLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2(CCC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2-methoxybenzamide typically involves the following steps:

    Formation of the Indene Moiety: The indene moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Hydroxylation: The indene moiety is then hydroxylated to introduce the hydroxy group at the desired position.

    Benzamide Formation: The hydroxylated indene is reacted with 2-methoxybenzoic acid or its derivatives to form the benzamide linkage.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the indene moiety or the benzamide group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the indene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2-methoxybenzamide has several scientific research applications:

    Chemistry: It is used as a precursor or intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Indenyl-Benzamide Derivatives

Compound Name Benzamide Substituent Indenyl Substituent Biological Activity References
Target Compound 2-methoxy 1-hydroxy-methyl Not reported -
N-(2,3-dihydro-1H-inden-2-yl)-2-methoxybenzamide (B2) 2-methoxy 2-position linkage PCSK9 inhibition
B3–B10 analogs Varied (e.g., 3-methoxy, 4-halo) 2-position linkage Activity varies with substituents

Key Insight : Methoxy placement at the benzamide’s 2-position (as in B2 and the target compound) appears favorable for PCSK9 interaction. Halogen or bulkier substituents (e.g., B5–B9) may enhance lipophilicity but reduce solubility .

Pharmacological Agents: Sulpiride and Derivatives

Sulpiride [(±)-5-(aminosulfonyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methoxybenzamide] shares the 2-methoxybenzamide core but incorporates a sulfonamide and pyrrolidinyl group instead of the dihydroindenyl moiety . Sulpiride acts as a D2 dopamine receptor antagonist, used clinically for schizophrenia and depression. This contrasts with B2’s PCSK9 inhibition, underscoring how scaffold divergence (indenyl vs. pyrrolidinyl) directs activity toward distinct biological targets.

Radiolabeled Benzamide Derivatives in Imaging

Compounds like [18F]fallypride and [11C]raclopride utilize benzamide backbones for positron emission tomography (PET) imaging of dopamine receptors . While these agents prioritize radiolabel incorporation (e.g., 3-fluoropropyl or chloromethoxy groups), their structural alignment with the target compound highlights the benzamide scaffold’s versatility in drug design.

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